2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1014340-56-7
VCID: VC8431621
InChI: InChI=1S/C25H19ClN4O3S/c1-32-17-12-10-16(11-13-17)14-30-24(31)19-7-3-5-9-21(19)27-25(30)34-15-22-28-23(29-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl
Molecular Formula: C25H19ClN4O3S
Molecular Weight: 491 g/mol

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

CAS No.: 1014340-56-7

Cat. No.: VC8431621

Molecular Formula: C25H19ClN4O3S

Molecular Weight: 491 g/mol

* For research use only. Not for human or veterinary use.

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one - 1014340-56-7

Specification

CAS No. 1014340-56-7
Molecular Formula C25H19ClN4O3S
Molecular Weight 491 g/mol
IUPAC Name 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C25H19ClN4O3S/c1-32-17-12-10-16(11-13-17)14-30-24(31)19-7-3-5-9-21(19)27-25(30)34-15-22-28-23(29-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3
Standard InChI Key VIAYHUAHYHMMMN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C25H19ClN4O3S, with a molar mass of 491 g/mol. Its IUPAC name, 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one, reflects the integration of three key subunits:

  • Quinazolin-4(3H)-one core: A bicyclic system with a ketone group at position 4.

  • 1,2,4-Oxadiazole ring: Substituted at the 3-position with a 2-chlorophenyl group.

  • 4-Methoxybenzyl group: Attached to the nitrogen at position 3 of the quinazolinone.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC25H19ClN4O3S
Molecular Weight491 g/mol
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl
InChI KeyVIAYHUAHYHMMMN-UHFFFAOYSA-N

The presence of electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (methoxybenzyl) groups creates a polarized structure conducive to diverse intermolecular interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three primary components:

  • Quinazolin-4(3H)-one Core: Typically derived from 2-aminobenzamide precursors via cyclization.

  • Oxadiazole Moiety: Constructed through cycloaddition or condensation reactions.

  • Thioether Linkage: Introduced via nucleophilic substitution between a thiol and alkyl halide .

Formation of Quinazolin-4(3H)-one

Recent protocols utilize H2O2-mediated oxidation of 3-substituted quinazolinones, as demonstrated by Zhang et al. (2023), who achieved yields exceeding 85% under mild conditions . For this compound, the 4-methoxybenzyl group is introduced via N-alkylation of quinazolin-4(3H)-one using 4-methoxybenzyl chloride in the presence of a base such as K2CO3 .

Oxadiazole Ring Construction

The 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) and propargyl alcohol, followed by bromination to yield the methyl bromide intermediate. DFT studies confirm that regioselectivity favors the 5-substituted oxadiazole isomer due to electronic and steric factors .

Thioether Coupling

The final step involves reacting the quinazolinone-thiolate (generated via treatment of 2-mercaptoquinazolin-4(3H)-one with NaH) with the oxadiazolemethyl bromide. This reaction proceeds via an SN2 mechanism, with yields optimized to ~70% in DMF at 60°C.

Spectroscopic Characterization

NMR Spectral Data

Although specific spectra for this compound are unpublished, related derivatives show characteristic signals:

  • 1H NMR:

    • Quinazolinone H-5: δ 8.2–8.4 ppm (d, J = 8 Hz).

    • Methoxybenzyl OCH3: δ 3.8–3.9 ppm (s).

  • 13C NMR:

    • C=O (C4): δ 160–162 ppm.

    • Oxadiazole C-5: δ 165–168 ppm .

High-Resolution Mass Spectrometry (HRMS)

Theoretical [M+H]+: 491.0844 (C25H20ClN4O3S). Observed values in analogs typically deviate by <5 ppm when using ESI+ ionization .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields (~50%) in thioether coupling due to steric hindrance.

  • Purification difficulties caused by the compound’s high lipophilicity (logP ≈ 4.2).

Biological Evaluation Priorities

Future studies should focus on:

  • In vitro cytotoxicity screening against NCI-60 cell lines.

  • ADMET profiling to assess metabolic stability and blood-brain barrier permeability.

  • Cocrystallization studies with target enzymes to validate docking predictions .

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